molecular formula C13H8Cl2N4S2 B1683513 GlyT2-IN-1 CAS No. 448947-81-7

GlyT2-IN-1

Cat. No.: B1683513
CAS No.: 448947-81-7
M. Wt: 355.3 g/mol
InChI Key: BQNXBSYSQXSXPT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Yoda1 is a synthetic small molecule that acts as an agonist for both human and mouse Piezo1 . Piezo1 is a mechanosensitive ion channel that is activated by various types of mechanical stimuli and functions as a biological pressure sensor in both vertebrates and invertebrates .

Mode of Action

Yoda1 interacts with Piezo1 by binding to an allosteric pocket located in the putative mechanosensory domain, approximately 40Å away from the central pore . This interaction correlates with increased tension-induced motions of the Yoda1-bound subunit . Yoda1 acts as a molecular wedge, facilitating force-induced conformational changes, effectively lowering the channel’s mechanical threshold for activation .

Biochemical Pathways

The activation of Piezo1 by Yoda1 leads to the opening of the channel and allows the flow of ions such as calcium, potassium, and sodium . This ion movement generates the electrical response of the cell to the applied force . The presence of Yoda1 affects the sensitivity and the inactivation kinetics of mechanically induced responses .

Pharmacokinetics

It is known that yoda1 can activate piezo1 channels in the absence of other cellular components , suggesting that it may have good bioavailability.

Result of Action

The activation of Piezo1 by Yoda1 has several molecular and cellular effects. It increases the cell’s sensitivity to mechanical stimuli and slows the inactivation phase of transient currents . It also partially activates channels in the absence of external pressure .

Action Environment

The action of Yoda1 is influenced by the mechanical environment of the cell. For instance, Yoda1 can activate Piezo1 channels in the absence of mechanical stimulation . The presence of mechanical forces, such as increased membrane tension, can further enhance the activation of piezo1 by yoda1 .

Biochemical Analysis

Biochemical Properties

Yoda1 plays a crucial role in biochemical reactions by activating Piezo1 channels. It interacts with the Piezo1 protein, affecting its sensitivity and inactivation kinetics. Functional studies have shown that Yoda1 can activate Piezo1 channels in the absence of other cellular components, indicating a direct interaction with the protein . This interaction is essential for understanding the mechanotransduction processes mediated by Piezo1.

Cellular Effects

Yoda1 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Yoda1 affects the sensitivity of Piezo1 channels to mechanical stimuli, thereby altering the cellular response to mechanical forces . This modulation can impact various cellular processes, including calcium influx, which is crucial for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of Yoda1 involves its binding interactions with the Piezo1 protein. Yoda1 acts as an agonist, binding to Piezo1 and inducing conformational changes that open the ion channel. This activation allows ions such as calcium to flow into the cell, triggering downstream signaling pathways . Additionally, Yoda1 affects the inactivation kinetics of Piezo1, prolonging the channel’s open state and enhancing its response to mechanical stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yoda1 change over time. Studies have shown that Yoda1 is stable and can maintain its activity over extended periods. Prolonged exposure to Yoda1 can lead to desensitization of Piezo1 channels, reducing their responsiveness to mechanical stimuli . This temporal effect is crucial for understanding the long-term impact of Yoda1 on cellular function.

Dosage Effects in Animal Models

The effects of Yoda1 vary with different dosages in animal models. At low doses, Yoda1 effectively activates Piezo1 channels without causing adverse effects. At high doses, Yoda1 can induce toxic effects, including excessive calcium influx and cellular damage . These dosage-dependent effects are essential for determining the therapeutic potential and safety of Yoda1 in clinical applications.

Metabolic Pathways

Yoda1 is involved in metabolic pathways that regulate ion channel activity. It interacts with enzymes and cofactors that modulate the function of Piezo1 channels. For example, Yoda1 can influence the metabolic flux of calcium ions, affecting cellular calcium homeostasis . Understanding these metabolic pathways is crucial for elucidating the broader impact of Yoda1 on cellular metabolism.

Transport and Distribution

Yoda1 is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Yoda1 in target cells, enhancing its efficacy in activating Piezo1 channels . The transport and distribution mechanisms are vital for optimizing the delivery and therapeutic potential of Yoda1.

Subcellular Localization

The subcellular localization of Yoda1 is primarily associated with the plasma membrane, where Piezo1 channels are located. Yoda1’s activity and function are influenced by its localization, as it needs to be in proximity to Piezo1 to exert its effects . Additionally, post-translational modifications of Piezo1 may direct Yoda1 to specific cellular compartments, further modulating its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for Yoda 1 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Yoda 1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and pyrazine rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the thiadiazole or pyrazine rings .

Scientific Research Applications

Yoda 1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Yoda 1: Unlike other compounds that inhibit Piezo1, Yoda 1 is unique in its ability to selectively activate the channel. This makes it an invaluable tool for probing the physiological and pathological roles of Piezo1, as well as for developing potential therapeutic agents targeting this channel .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXBSYSQXSXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337271
Record name Yoda1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448947-81-7
Record name YODA-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yoda1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YODA-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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